molecular formula C22H26N4O3 B560124 PI-1840

PI-1840

Cat. No.: B560124
M. Wt: 394.5 g/mol
InChI Key: ZVVXAODXPVWGMF-UHFFFAOYSA-N
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Description

PI-1840 is a novel noncovalent and rapidly reversible proteasome inhibitor with significant anti-tumor activity. It is particularly effective against solid tumors, which sets it apart from other proteasome inhibitors that are primarily effective against hematologic malignancies .

Preparation Methods

The synthesis of PI-1840 involves structure-activity relationship studies that led to the discovery of its potent and selective inhibition properties. The compound is synthesized through a series of chemical reactions involving the incorporation of chymotrypsin-like inhibitory elements. The exact synthetic routes and reaction conditions are proprietary and detailed in specific scientific publications .

Chemical Reactions Analysis

PI-1840 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on proteasome activity. It is a noncovalent inhibitor that selectively inhibits chymotrypsin-like activity over trypsin-like and peptidylglutamyl peptide hydrolyzing activities. The major products formed from these reactions include the accumulation of proteasome substrates such as p27, Bax, and IκB-α, which are crucial for inducing apoptosis in cancer cells .

Scientific Research Applications

PI-1840 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of proteasome inhibitors. In biology, it is utilized to understand the mechanisms of proteasome inhibition and its effects on cellular processes. In medicine, this compound is being explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells and sensitize them to other treatments. In industry, it is used in the development of new therapeutic agents targeting proteasome activity .

Mechanism of Action

PI-1840 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. It binds noncovalently and reversibly to the proteasome, leading to the accumulation of proteasome substrates such as p27, Bax, and IκB-α. This inhibition disrupts survival pathways and induces apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for the degradation of cellular proteins that regulate cell cycle progression, DNA repair, and apoptosis .

Comparison with Similar Compounds

PI-1840 is unique compared to other proteasome inhibitors such as bortezomib, which acts covalently and is associated with undesired side effects. This compound’s noncovalent and rapidly reversible inhibition makes it less toxic and more effective against solid tumors. Similar compounds include bortezomib, carfilzomib, and ixazomib, which are also proteasome inhibitors but differ in their mechanisms of action and effectiveness against different types of tumors .

Properties

IUPAC Name

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXAODXPVWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does PI-1840 interact with its target and what are the downstream effects?

A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]

Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?

A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]

Q3: How selective is this compound for different proteasome activities?

A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.

Q5: Has this compound shown efficacy in in vivo models?

A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []

Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?

A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.

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